

# Tolinapant orphan drug designation T-cell lymphoma

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## Compound Focus: Tolinapant

CAS No.: 1799328-86-1

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## Tolinapant Profile & Regulatory Status

The table below summarizes the core information regarding **Tolinapant**:

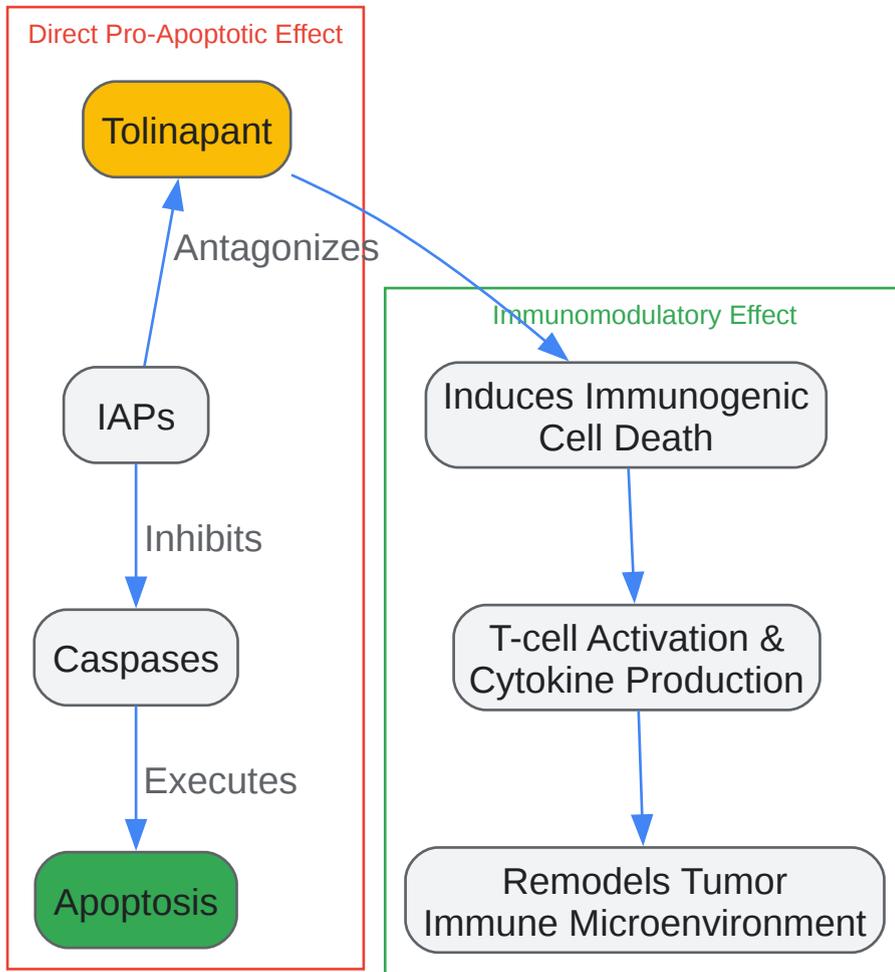
Attribute	Description
Developer	Astex Pharmaceuticals (a subsidiary of Otsuka Pharmaceutical) [1] [2]
Designation	Orphan Drug (FDA) [3] [1] [4]
Date of Designation	August 31, 2020 [1] [2] [4]
Mechanism of Action	Novel, oral, non-peptidomimetic antagonist of cellular (cIAP1/2) and X-linked (XIAP) inhibitors of apoptosis proteins [3] [5] [1]
Key Molecular Targets	cIAP1, cIAP2, XIAP [3] [5]
Current Status	Investigational; not approved in any country [5] [1]

Orphan Drug Designation is granted to drugs intended to treat rare diseases (affecting fewer than 200,000 people in the U.S.) and provides incentives like seven years of marketing exclusivity upon approval, as well as tax benefits and grants [1] [2] [4].

## Mechanism of Action and Signaling Pathways

**Tolinapant** promotes cancer cell death through a dual mechanism: direct antagonism of IAPs and induction of a potent antitumor immune response.

- **Direct Pro-Apoptotic Action:** IAPs are frequently overexpressed in tumor cells, where they contribute to cell survival and resistance to chemotherapy [3] [1]. They block programmed cell death by directly inhibiting caspases (executioner proteins of apoptosis) and suppressing the formation of pro-apoptotic signaling complexes [6]. By antagonizing cIAP1/2 and XIAP, **Tolinapant** removes this blockade, thereby promoting apoptosis in cancer cells [3] [5].
- **Novel Immunomodulatory Action:** Preclinical and early clinical data reveal that **Tolinapant** also acts as an immunomodulatory agent. It can induce immunogenic cell death and activate both innate and adaptive immune cells [6]. This leads to a remodeling of the tumor immune microenvironment, unleashing the immune system to help eradicate the tumor [6] [7].



Tolinapant Mechanism of Action

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**Tolinapant's** dual mechanism promotes cancer cell death through direct IAP inhibition and immune system activation.

## Clinical Development and Experimental Data

**Tolinapant** is being evaluated in clinical trials for patients with advanced solid tumors and lymphomas.

### Phase 1/2 Clinical Trial (NCT02503423)

This first-in-human, open-label study aimed to establish the safety, pharmacokinetics, and preliminary efficacy of **Tolinapant** [3] [7].

### Phase 1 Key Findings:

- **Primary Objective:** Determine safety and the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) [3].
- **RP2D:** 180 mg/day, administered on an intermittent weekly schedule (days 1-7 and 15-21 of a 28-day cycle) [3] [7].
- **Most Common Treatment-Related AEs (Any Grade):** Fatigue (33%), vomiting (31%), nausea (27%) [3].
- **Most Common Grade 3+ AEs:** Anemia (13%), increased lipase (11%), lymphopenia (9%) [3].

**Phase 2 Key Findings:** The phase 2 portion stratified patients into different cohorts based on tumor type. The most promising results were observed in relapsed/refractory T-cell lymphomas [7].

The table below summarizes the efficacy outcomes from the Phase 2 analysis presented in 2022:

Parameter	Peripheral T-Cell Lymphoma (PTCL) Cohort 3 (n=96)	Cutaneous T-Cell Lymphoma (CTCL) Cohort 4 (n=50)
Best Overall Response Rate (ORR)	22.9%	28.0%
Complete Response (CR) Rate	9.4%	4.0%
Partial Response (PR) Rate	13.5%	24.0%
Stable Disease (SD) Rate	16.7%	52.0%
Median Duration of Response (DOR)	6.5 months	8.8 months
Median Progression-Free Survival (PFS)	1.8 months	5.5 months
Median Overall Survival (OS)	15.4 months	40.7 months

Source: Michot et al., EHA Congress 2022 [7]

Biomarker data from patient biopsies showed evidence of increased immune cell recruitment and changes in soluble immune mediators after **Tolinapant** treatment, which is consistent with its immunomodulatory mechanism of action observed in preclinical models [6] [7].

## Ongoing Combination Trial (NCT05403450)

Based on preclinical synergy, a Phase 1-2 study is evaluating **Tolinapant** in combination with the oral hypomethylating agent **decitabine/cedazuridine (INQOVI)** in relapsed/refractory PTCL [8]. The primary completion is estimated for December 2025 [8].

## Future Development and Conclusion

**Tolinapant** represents a promising therapeutic approach for T-cell lymphomas. Its development highlights a shift towards mechanism-based strategies that target both tumor cell survival and the immune microenvironment.

- **Current Focus:** The ongoing combination trial with an epigenetic modulator (decitabine) explores a rational, synergistic approach to overcome resistance and improve efficacy [8].
- **Unmet Need: Tolinapant** addresses a significant unmet need for patients with relapsed/refractory PTCL and CTCL, who have limited treatment options and poor prognosis [6] [1].
- **Conclusion:** The Orphan Drug Designation and encouraging single-agent clinical activity support the continued investigation of **Tolinapant** as a potential new treatment for these challenging cancers.

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## References

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